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Compound of Interest

Compound Name: 1-(Piperidin-4-YL)pyrrolidin-3-OL

Cat. No.: B575834

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-YL)pyrrolidin-3-OL is a heterocyclic organic compound featuring both a
piperidine and a pyrrolidine ring system. This guide provides a comprehensive overview of its
chemical structure, physicochemical properties, potential synthetic routes, and predicted
spectroscopic data. Due to the limited availability of direct experimental data, this document
leverages data from structurally related compounds and computational predictions to offer
insights for researchers in medicinal chemistry and drug development. The piperidine and
pyrrolidine moieties are prevalent scaffolds in numerous biologically active compounds,
suggesting the potential for 1-(Piperidin-4-YL)pyrrolidin-3-OL as a novel building block in the
design of therapeutic agents.

Chemical Structure and Identification

1-(Piperidin-4-YL)pyrrolidin-3-OL is characterized by a pyrrolidin-3-ol ring connected at the
nitrogen atom to the 4-position of a piperidine ring.

Visual Representation:
Figure 1: Chemical structure of 1-(Piperidin-4-YL)pyrrolidin-3-OL.

Chemical Identifiers:
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Identifier Value

IUPAC Name 1-(Piperidin-4-yl)pyrrolidin-3-ol
CAS Number 1220019-95-3 (dihydrochloride)[1]
Molecular Formula CoH18N20

Molecular Weight 170.25 g/mol

SMILES C1CN(C(C1)O)C2CCNCC2

INChl=1S/C9H18N20/c12-8-5-9(11-6-8)10-3-1-
7(2-4-10)11/h7-9,12H,1-6H2

InChl

Physicochemical Properties

Direct experimental data for the physicochemical properties of 1-(Piperidin-4-YL)pyrrolidin-3-
OL is not readily available in the public domain. The following table summarizes predicted
values from computational models and data for the dihydrochloride salt where available.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40955181/
https://www.benchchem.com/product/b575834?utm_src=pdf-body
https://www.benchchem.com/product/b575834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Predicted/Reported Value Notes
) ) ) Data for the free base is
Melting Point Not available )
unavailable.
N ) ] Data for the free base is
Boiling Point Not available )
unavailable.
Expected to be soluble in
Solubility Not available water and polar organic
solvents.
] The two nitrogen atoms will
pKa Not available o ]
have distinct basic pKa values.
LogP 0.6486 (for dihydrochloride)[1] Indicates moderate lipophilicity.

Topological Polar Surface Area
(TPSA)

35.5 A2 (for dihydrochloride)[1]

Suggests good potential for

oral bioavailability.

Hydrogen Bond Donors

2 (for dihydrochloride)[1]

Hydrogen Bond Acceptors

3 (for dihydrochloride)[1]

Rotatable Bonds

1 (for dihydrochloride)[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(Piperidin-4-

YL)pyrrolidin-3-OL is not published, plausible synthetic strategies can be devised based on

established organic chemistry principles and literature precedents for similar structures.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidines is reductive

amination.
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Starting Materials

Reaction Intermediate Deprotection Final Product
1,4-dichloro-2-butanol
N-Boc protected intermediate Acidic Conditions (e.g., TFA) 1-(Piperidin-4-YL)pyrrolidin-3-OL
N-Boc-4-aminopiperidine

Click to download full resolution via product page
Figure 2: Proposed synthetic workflow for 1-(Piperidin-4-YL)pyrrolidin-3-OL.
Detailed Experimental Protocol (Hypothetical):

o Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq.) in a suitable solvent such
as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1,4-dichloro-2-butanol (1.1

eq.).

» Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride
(NaBH(OAC)s, 1.5 eq.), to the reaction mixture. The reaction is typically stirred at room
temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC)
or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of
sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with
DCM. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, filtered, and concentrated under reduced pressure.

« Purification of Intermediate: The crude N-Boc protected intermediate can be purified by
column chromatography on silica gel.

» Boc-Deprotection: The purified intermediate is dissolved in DCM, and trifluoroacetic acid
(TFA) is added. The mixture is stirred at room temperature for 1-2 hours.

» Final Product Isolation: The solvent and excess TFA are removed under reduced pressure.
The residue is dissolved in a minimal amount of DCM and precipitated with diethyl ether to
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yield the final product, likely as a salt. The free base can be obtained by neutralization with a
suitable base.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions can provide valuable
information for the characterization of 1-(Piperidin-4-YL)pyrrolidin-3-OL.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in
the aliphatic region.

Predicted Chemical Shifts (*H NMR):

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Piperidine CH2 (axial &

) 12-19 m
equatorial)
Piperidine CH (position 4) 24-28 m
Piperidine CH:z (adjacent to N) 28-3.2 m
Pyrrolidine CH2 1.8-2.2and2.5-3.0 m
Pyrrolidine CH (position 3) 3.8-4.2 m
OH Broad singlet (variable) brs
NH Broad singlet (variable) brs

Note: These are estimated ranges and actual values may vary depending on the solvent and
other experimental conditions.

Predicted **C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon
environments.
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Predicted Chemical Shifts (*3C NMR):

Carbons Predicted Chemical Shift (ppm)
Piperidine C (positions 3, 5) 30-35
Piperidine C (positions 2, 6) 45 - 50
Piperidine C (position 4) 55-60
Pyrrolidine C (position 4) 35-40
Pyrrolidine C (positions 2, 5) 50 - 60
Pyrrolidine C (position 3) 65-75

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion
peak (M*) at m/z 170. Common fragmentation patterns would likely involve cleavage of the C-
N bonds of the piperidine and pyrrolidine rings.

Predicted Fragmentation Workflow:

Loss of H20 [M-H20]+ (m/z 152)
/
M+ (m/z 170) a-cleavage | Piperidine Ring Cleavage
a-cleavage
\ \Garious Fragments]
/
Gyrrolidine Ring CIeavaga

Click to download full resolution via product page

Figure 3: Predicted mass spectral fragmentation pathways.

Predicted Infrared (IR) Spectrum

The IR spectrum would be characterized by the following key absorptions:
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (alcohol) 3200 - 3600 Broad, Strong

N-H stretch (secondary amine) 3300 - 3500 Medium

C-H stretch (aliphatic) 2850 - 3000 Strong

C-N stretch 1000 - 1250 Medium

C-O stretch (alcohol) 1050 - 1150 Strong

Potential Biological Activity and Signaling Pathways

While no specific biological data for 1-(Piperidin-4-YL)pyrrolidin-3-OL has been reported, the
constituent piperidine and pyrrolidine scaffolds are present in a vast array of pharmacologically
active molecules.[2][3] This suggests that this compound could serve as a valuable starting
point for the development of novel therapeutics.

Derivatives of 4-aminopiperidine and pyrrolidine have been investigated for a range of
biological activities, including but not limited to:

Analgesic activity[4]

Anticancer properties[2]

Anti-inflammatory effects

Central Nervous System (CNS) activity
Potential Signaling Pathway Interactions (Hypothetical):

Given the structural motifs, 1-(Piperidin-4-YL)pyrrolidin-3-OL could potentially interact with
various biological targets. The basic nitrogen centers could interact with aminergic G-protein
coupled receptors (GPCRS), ion channels, or enzymes that recognize amine-containing
substrates.
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Figure 4: Potential signaling pathways for 1-(Piperidin-4-YL)pyrrolidin-3-OL derivatives.

Conclusion

1-(Piperidin-4-YL)pyrrolidin-3-OL represents a chemical entity with significant potential for
further investigation in the field of drug discovery. While direct experimental data is currently
scarce, this technical guide provides a foundational understanding of its structure, predicted
properties, and plausible synthetic methodologies. The presence of both piperidine and
pyrrolidine moieties, which are well-established pharmacophores, underscores the rationale for
its exploration as a scaffold for novel therapeutic agents. Future research should focus on the
development of a robust synthetic route, comprehensive experimental characterization, and
biological screening to elucidate its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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